

SNAP 94847: A Comparative Analysis of Specificity for MCHR1

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SNAP 94847 hydrochloride

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SNAP 94847's specificity for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) against other notable antagonists. The following sections detail quantitative binding data, experimental methodologies, and an overview of the MCHR1 signaling pathway.

SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that is involved in the regulation of energy homeostasis, mood, and appetite.[1] Its high affinity and specificity make it a valuable tool for investigating the physiological roles of MCHR1 and a potential therapeutic candidate.

Comparative Analysis of MCHR1 Antagonists

The following table summarizes the binding affinities of SNAP 94847 and other commercially available MCHR1 antagonists. The data highlights the comparable potency of these compounds in targeting MCHR1.

Compound	Type	Binding Affinity (Ki)	Binding Affinity (IC50)	Binding Affinity (Kd)	Selectivity Highlights
SNAP 94847	Antagonist	2.2 nM[2][3][4][5]	530 pM[2][3][5][6]		>80-fold selective over α 1A and >500-fold over D2 receptors.[2][3][4][5][6] Minimal cross-reactivity with other GPCRs, ion channels, enzymes, and transporters.[2][3][5]
AZD1979	Antagonist	~12 nM[7]			
TC-MCH 7c	Antagonist	3.4 nM (human), 3.0 nM (mouse)[7]	5.6 nM (human)[7]		
BMS-819881	Antagonist	7 nM (rat)[7]			Selective and potent for CYP3A4 activity (EC50 = 13 μ M).[7]
MCH-1 antagonist 1	Antagonist	2.6 nM[7]			Inhibits CYP3A4 (IC50 = 10 μ M).[7]

MCHR1 antagonist 2	Antagonist	65 nM	Inhibits hERG (IC50 = 4.0 nM).[7]
ATC0065	Antagonist	15.7 nM (human)[7]	No significant activity for MCHR2.[7]
BI 186908	Antagonist	14 nM	22 nM (human), 18 nM (cynomolgus monkey), 23 nM (dog), 18 nM (rat)[7]

Experimental Protocols

The determination of binding affinity and functional antagonism of MCHR1 antagonists typically involves the following experimental procedures:

Radioligand Binding Assay (Competitive Binding)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor.

- Membrane Preparation: Membranes are prepared from cells stably expressing the MCHR1 receptor (e.g., HEK293 cells).[8]
- Incubation: The membranes are incubated with a fixed concentration of a radiolabeled MCHR1 antagonist (e.g., [3H]SNAP 7941) and varying concentrations of the test compound (e.g., SNAP 94847).[8]
- Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
- Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The K_i value is then calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence (TRF)-Based Receptor-Binding Assay

This is a non-radioactive alternative to the radioligand binding assay.

- **Reaction Setup:** The assay is performed in a 96-well plate containing human recombinant MCH-1 receptor membrane preparation, a europium-labeled MCH (Eu-MCH) ligand, and the test compound.[9]
- **Incubation:** The plate is incubated for 90 minutes to allow for binding equilibrium.[9]
- **Washing:** The plate is washed to remove unbound Eu-MCH.[9]
- **Detection:** The time-resolved fluorescence of the bound Eu-MCH is measured using a suitable plate reader.
- **Data Analysis:** The IC50 and K_i values are determined by analyzing the competition binding curves.

Functional Antagonism Assay (e.g., Calcium Mobilization Assay)

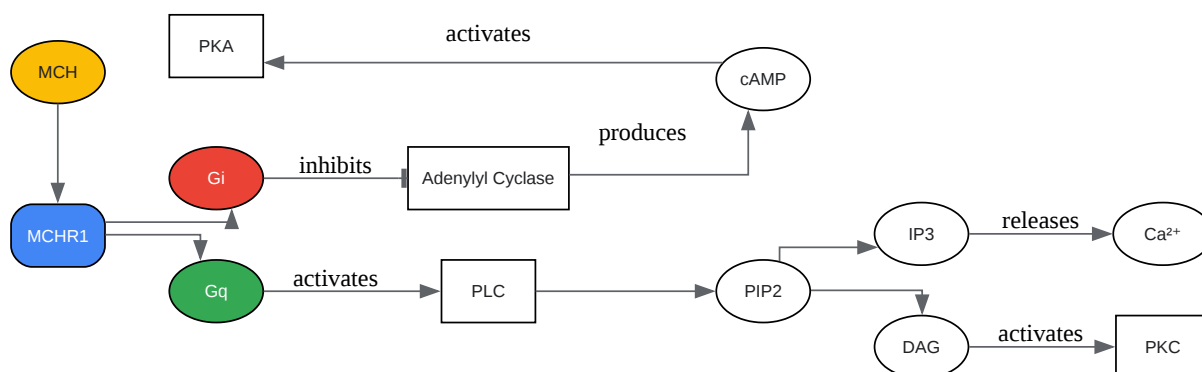
This assay measures the ability of a test compound to block the intracellular signaling cascade initiated by MCHR1 activation.

- **Cell Culture:** Cells stably expressing MCHR1 (e.g., HEK293 cells) are plated in a 96-well plate.[4]
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of the antagonist (e.g., SNAP 94847).
- **Agonist Stimulation:** The cells are then stimulated with a known MCHR1 agonist (e.g., MCH) at a concentration that elicits a submaximal response (e.g., EC80).[4]

- Signal Detection: The resulting increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye and a plate reader.[4]
- Data Analysis: The concentration-response curves are analyzed to determine the IC50 value of the antagonist.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor that can couple to different G proteins, primarily Gi and Gq.[2][7][10] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades that modulate neuronal activity.



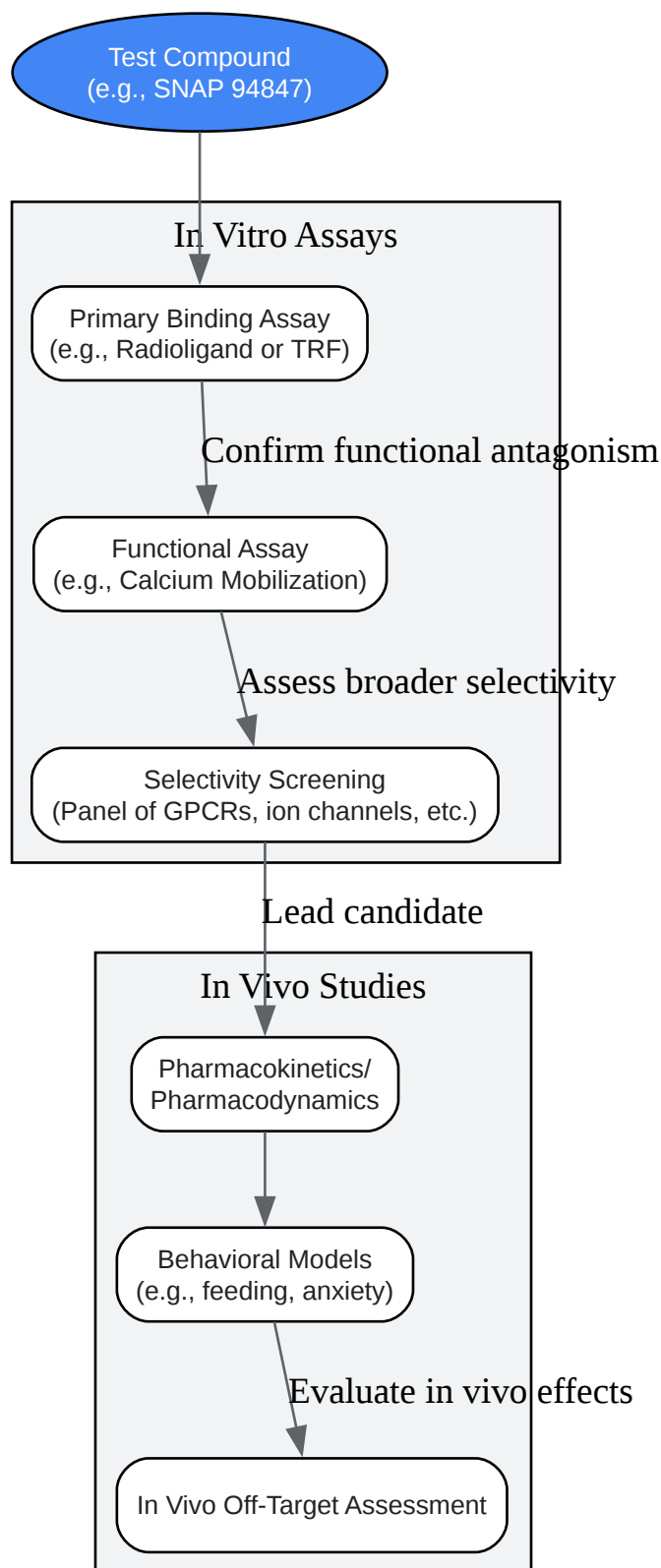
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Caption: MCHR1 signaling through Gi and Gq pathways.

Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The Gq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Workflow for Antagonist Specificity

The following diagram outlines a typical workflow for assessing the specificity of a novel MCHR1 antagonist.



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Caption: Workflow for assessing MCHR1 antagonist specificity.

In conclusion, SNAP 94847 demonstrates high affinity and selectivity for MCHR1, making it a valuable research tool. Its specificity profile, as determined by a range of in vitro and in vivo assays, supports its use in studies aimed at elucidating the complex roles of the MCH system in health and disease. Researchers should, however, remain mindful of the potential for off-target effects, such as hERG liability, which is a known concern for this class of compounds.

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- To cite this document: BenchChem. [SNAP 94847: A Comparative Analysis of Specificity for MCHR1]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1399140/docs#snap-94847-a-comparative-analysis-of-specificity-for-mchr1>]

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